molecular formula C13H20N2O4S B12116643 (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine

(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine

Cat. No.: B12116643
M. Wt: 300.38 g/mol
InChI Key: UCPRTWNSCKPPGU-UHFFFAOYSA-N
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Description

(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a sulfonyl group attached to an ethylamine chain, which is further connected to a dimethoxy-substituted dihydroisoquinoline ring. The unique structure of this compound makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with sulfonyl chlorides in the presence of a base to form the sulfonylated intermediate. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the isoquinoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethanamine

InChI

InChI=1S/C13H20N2O4S/c1-18-12-7-10-3-5-15(20(16,17)6-4-14)9-11(10)8-13(12)19-2/h7-8H,3-6,9,14H2,1-2H3

InChI Key

UCPRTWNSCKPPGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCN)OC

Origin of Product

United States

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